![molecular formula C14H15F3N2O2 B2520881 6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-81-9](/img/structure/B2520881.png)
6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. It is a spirocyclic compound that contains both a pyridine and an azaspiro group, making it structurally unique and interesting. 4]octane-8-carboxylic acid.
Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridines, which are structurally similar to the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . Over the past 20 years, 19 FDA-approved drugs have incorporated the trifluoromethyl group as one of their pharmacophores .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anti-tubercular activity .
Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis . It is particularly useful in the agrochemical, pharmaceutical, and dyestuff fields .
Anti-Proliferation Activities
Compounds structurally similar to the one have been evaluated for their anti-proliferation activities . In particular, they have been tested on HSC-T6 cells (Rat Hepatic Stellate Cell), an effective and convenient method for anti-proliferation screening model in vitro .
Mechanism of Action
Target of Action
The pyrrolidine ring, a part of the compound’s structure, is a common feature in many biologically active compounds .
Mode of Action
Without specific information on this compound, it’s challenging to determine its exact mode of action. The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been used in the treatment of various human diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
6-[4-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)9-2-5-18-11(6-9)19-7-10(12(20)21)13(8-19)3-1-4-13/h2,5-6,10H,1,3-4,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZVOZAMRLBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
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